

Application Notes and Protocols for Cloning Arabidopsis thaliana Histidine Kinase (AHK) Genes

Author: BenchChem Technical Support Team. Date: December 2025

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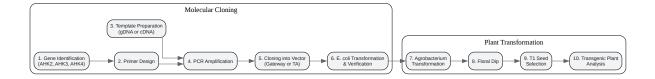
Introduction: Arabidopsis thaliana possesses a family of sensor histidine kinases (**AHK**s) that are primary receptors for the plant hormone cytokinin.[1][2][3][4] The main cytokinin receptors are **AHK**2, **AHK**3, and **AHK**4 (also known as CRE1 or WOL).[1][5] These receptors play critical roles in numerous developmental processes, including cell division, shoot and root growth, leaf senescence, and stress responses, making them key targets for research and potential therapeutic development.[2][3] Cloning these genes is the foundational step for a wide range of functional studies, such as overexpression, knockout analysis, subcellular localization, and protein-protein interaction studies.

This document provides a comprehensive guide with detailed protocols for the cloning of **AHK** genes from Arabidopsis thaliana, their introduction into expression vectors, and the subsequent transformation of Arabidopsis to generate transgenic lines for functional analysis.

Overall Cloning and Transformation Workflow

The entire process, from identifying the target **AHK** gene to generating a stable transgenic Arabidopsis line, involves several sequential stages. This workflow provides a high-level overview of the required steps.





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Caption: High-level workflow for cloning **AHK** genes and generating transgenic Arabidopsis.

Part 1: Gene Identification and Amplification Step 1.1: AHK Gene Identification

The first step is to obtain the coding sequences (CDS) for the target **AHK** genes. The Arabidopsis Information Resource (TAIR) is the primary database for this information.

Gene Name	TAIR Locus Identifier	Description
AHK2	AT5G35750	Histidine kinase-like protein, cytokinin receptor.[6]
АНК3	AT1G27320	Sensory transduction histidine kinase, cytokinin receptor.[6]
AHK4 / CRE1 / WOL	AT2G01830	Putative histidine kinase, cytokinin receptor.[6]
Table 1:Arabidopsis thaliana Histidine Kinase (AHK) Gene Identifiers.		

Step 1.2: Primer Design for Full-Length CDS Amplification



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Primers are designed to amplify the full-length coding sequence (from the start codon 'ATG' to the stop codon). For cloning purposes, additional sequences are added to the 5' ends of the primers. The choice of these additions depends on the selected cloning method (e.g., Gateway attB sites or restriction enzyme sites).

Example Primers for Gateway Cloning (attB sites underlined):



Gene	Primer Name	Sequence (5' to 3')
AHK2	AHK2-GW-Fwd	GGGGACAAGTTTGTACAAAA AAGCAGGCTTC_ATG_GA TTCTTCTTCGTCTTCTCC
AHK2-GW-Rev	GGGGACCACTTTGTACAAG AAAGCTGGGTCTCATTT GAAGATTTTGGAGATGG	
АНК3	AHK3-GW-Fwd	GGGGACAAGTTTGTACAAAA AAGCAGGCTTC_ATG_GA TTCTTCGTCGTCGTCT
AHK3-GW-Rev	GGGGACCACTTTGTACAAG AAAGCTGGGTCTCACT TGATGATTTTGGAGATGG	
AHK4	AHK4-GW-Fwd	GGGGACAAGTTTGTACAAAA AAGCAGGCTTC_ATG_GA GAAGAGATTTTGTGTA
AHK4-GW-Rev	GGGGACCACTTTGTACAAG AAAGCTGGGTCTTAGA CGAAGGTGAGATAGGAGA	
Table 2: Example primers for amplifying AHK CDS with Gateway attB1 (Forward) and attB2 (Reverse) sites. The gene-specific sequence follows the underlined attB sequence. Start and stop codons are flanked by double underscores for clarity.		

Step 1.3: Template DNA Preparation

Cloning can be performed from either genomic DNA (gDNA) or complementary DNA (cDNA). Cloning from cDNA is generally preferred as it represents the expressed gene sequence



without introns.

Protocol: Total RNA Extraction and cDNA Synthesis

- RNA Extraction: Harvest ~100 mg of young Arabidopsis leaf tissue and immediately freeze in liquid nitrogen. Grind the tissue to a fine powder. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a Trizol-based method, following the manufacturer's instructions.
- DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating gDNA.
- cDNA Synthesis: Synthesize first-strand cDNA from 1-2 μg of total RNA using a reverse transcriptase (e.g., SuperScript™ IV, Thermo Fisher Scientific) and an oligo(dT) primer.
 Follow the manufacturer's protocol. The resulting cDNA will serve as the template for PCR.

Step 1.4: PCR Amplification

Protocol: High-Fidelity PCR

- Set up the PCR reaction in a 50 μL final volume.
- Mix the components gently and spin down briefly.
- Perform PCR using a thermal cycler with the specified conditions.
- Analyze 5 μL of the PCR product on a 1% agarose gel to verify the size and purity of the amplicon.

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Component	Volume / Amount	Final Concentration
5X High-Fidelity Buffer	10 μL	1X
dNTPs (10 mM)	1 μL	200 μΜ
Forward Primer (10 μM)	2.5 μL	0.5 μΜ
Reverse Primer (10 μM)	2.5 μL	0.5 μΜ
cDNA Template	1-2 μL (~50-100 ng)	As needed
High-Fidelity DNA Polymerase	0.5 μL	As per manufacturer
Nuclease-Free Water	to 50 μL	-
Table 3: Typical PCR Reaction Mix.		



ure Time	Cycles
30 sec	1
10 sec	\multirow{3}{}{30-35}
30 sec	
1-2 min	
5-10 min	1
œ	1
	10 sec 30 sec 1-2 min 5-10 min

Table 4: Typical PCR

Cycling Parameters.

*The annealing temperature should be optimized based on the specific melting temperature (Tm) of the primers.

Extension time depends on the length of the target gene and the polymerase used (typically 1 kb/min).[7]

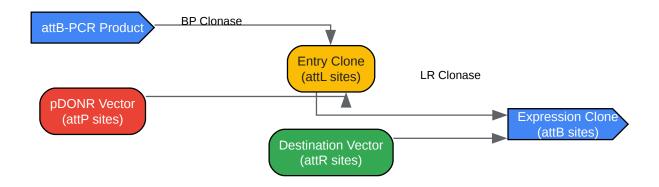
Part 2: Cloning into Expression Vectors

Two highly effective cloning strategies are presented here: Gateway Recombinational Cloning and TA Cloning.

Method 1: Gateway® Recombinational Cloning

Gateway cloning is a highly efficient, two-step recombination-based method that facilitates the transfer of DNA fragments between different vectors.[8][9]





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Caption: Workflow for the two-step Gateway® cloning system.

Protocol 2.1: BP Recombination Reaction (PCR Product → Entry Clone)[10][11]

- Setup Reaction: In a 1.5 mL microcentrifuge tube, add the following components at room temperature:
 - o attB-flanked PCR product: 50-150 ng
 - pDONR™ vector (e.g., pDONR221): 150 ng
 - TE buffer, pH 8.0: to a final volume of 8 μL
- Add BP Clonase: Thaw the BP Clonase™ II enzyme mix on ice for ~2 minutes. Vortex briefly, then add 2 µL to the reaction tube. Mix well by vortexing briefly.
- Incubate: Incubate the reaction at 25°C for at least 1 hour (can be extended overnight).
- Stop Reaction: Add 1 μL of Proteinase K solution, vortex briefly, and incubate at 37°C for 10 minutes.
- Transform E. coli: Use 1-2 μL of the reaction to transform a suitable strain of chemically competent E. coli (e.g., DH5α). Plate on LB agar containing the appropriate antibiotic for the pDONR vector (e.g., Kanamycin).
- Verify: Select colonies and verify the presence of the correct insert by colony PCR and Sanger sequencing.



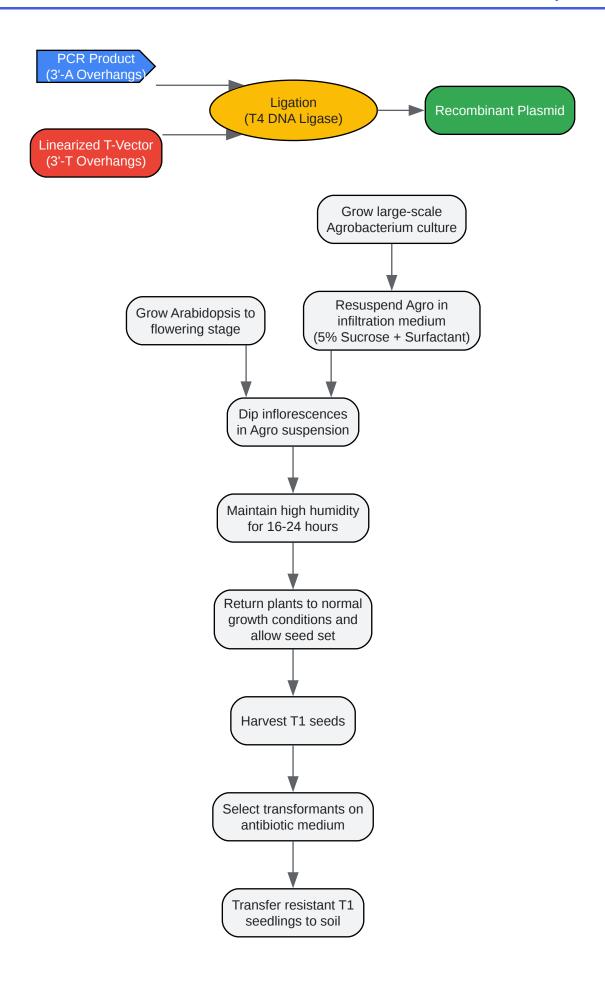
Protocol 2.2: LR Recombination Reaction (Entry Clone → Destination Vector)[10][12][13][14]

- Setup Reaction: In a 1.5 mL microcentrifuge tube, add the following components at room temperature:
 - Entry clone plasmid: 50-150 ng
 - Destination vector (plant binary vector, e.g., pMDC series): 150 ng
 - TE buffer, pH 8.0: to a final volume of 8 μL
- Add LR Clonase: Thaw the LR Clonase™ II enzyme mix on ice for ~2 minutes. Vortex briefly, then add 2 µL to the reaction tube. Mix well by vortexing briefly.
- Incubate: Incubate the reaction at 25°C for at least 1 hour (overnight incubation is recommended for large binary vectors).
- Stop Reaction: Add 1 μL of Proteinase K solution, vortex briefly, and incubate at 37°C for 10 minutes.
- Transform E. coli: Transform competent E. coli as described in the BP reaction protocol.
 Plate on LB agar containing the appropriate antibiotic for the destination vector (e.g.,
 Spectinomycin). The destination vector also contains a ccdB gene for negative selection,
 ensuring that only plasmids with a successful recombination event will yield viable colonies.

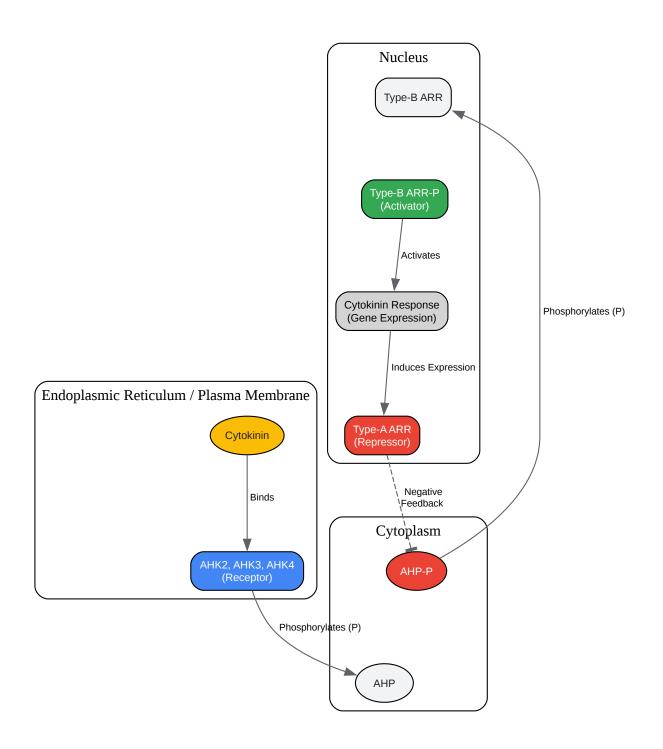
Method 2: TA Cloning

TA cloning is a simpler method that takes advantage of the non-template-dependent terminal transferase activity of Taq DNA polymerase, which adds a single 3'-adenine (A) overhang to PCR products.[15][16] These products can be directly ligated into a linearized vector that has complementary single 3'-thymine (T) overhangs.[9]









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